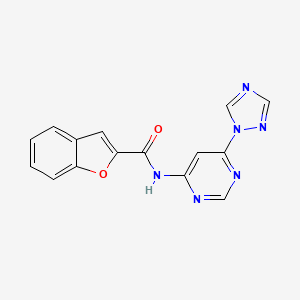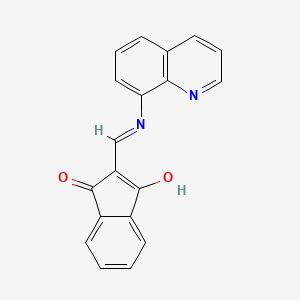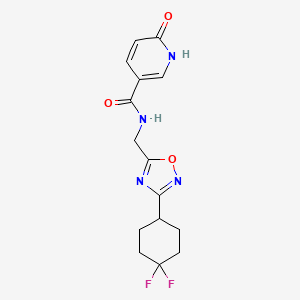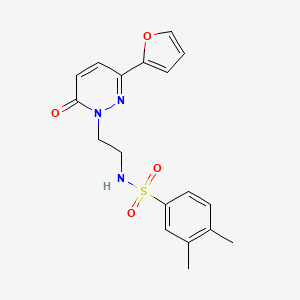
N-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole ring in the structure contributes to its ability to interact with various biological targets, making it a compound of interest in medicinal chemistry.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
生化分析
Biochemical Properties
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in the compound is known for its strong hydrogen bonding and dipole interactions, which enable it to bind effectively with biological receptors . This compound has been shown to interact with enzymes such as aromatase, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, it can form hydrogen bonds with different targets, enhancing its pharmacokinetic and pharmacological properties .
Cellular Effects
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated cytotoxic activity by inhibiting cell proliferation and inducing apoptosis . It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and function . The compound’s ability to form hydrogen bonds with different cellular targets further enhances its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The triazole ring binds to the iron in the heme moiety of enzymes like aromatase, inhibiting their activity . Additionally, the compound can form hydrogen bonds with various targets, leading to changes in gene expression and cellular function . Molecular docking studies have shown that this compound fits well into the binding pockets of target enzymes, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed under certain conditions, which may affect its long-term efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with sustained inhibition of target enzymes and continued impact on gene expression .
Dosage Effects in Animal Models
The effects of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dose optimization to achieve desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different pharmacological activities . These metabolic pathways can affect the compound’s efficacy and safety profile, highlighting the importance of understanding its metabolism in drug development .
Transport and Distribution
The transport and distribution of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its ability to interact with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is critical for its activity and function. The compound has been shown to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its effects on gene expression and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).
Pyrimidine Derivative Synthesis: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The triazole and pyrimidine derivatives are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
作用机制
The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, as an aromatase inhibitor, the compound binds to the heme moiety of the enzyme, preventing the conversion of androgens to estrogens . This inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.
相似化合物的比较
Similar Compounds
1-(4-bromophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: Another triazole derivative with potential biological activity.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Compounds with similar triazole rings but different substituents, used for their selective binding properties.
Uniqueness
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is unique due to its specific combination of the triazole, pyrimidine, and benzofuran moieties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.
属性
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2/c22-15(12-5-10-3-1-2-4-11(10)23-12)20-13-6-14(18-8-17-13)21-9-16-7-19-21/h1-9H,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQZRUDDVCAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2572878.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)
![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)
![2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2572883.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/new.no-structure.jpg)
![1-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2572887.png)
![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)
![[(4-Fluoro-2-nitrophenyl)carbamoyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2572893.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)
